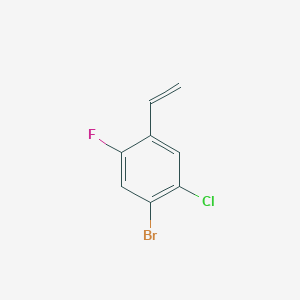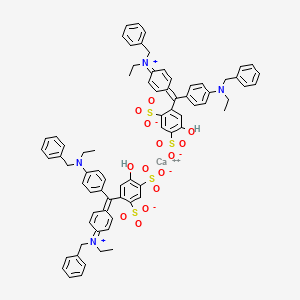
Acid Blue 5 (hemicalcium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 5 (hemicalcium) involves the reaction of triphenylmethane derivatives with sulfonic acid groups.
Industrial Production Methods
Industrial production of Acid Blue 5 (hemicalcium) involves large-scale sulfonation reactions under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete sulfonation. The resulting product is then purified and crystallized to obtain the final dye .
Análisis De Reacciones Químicas
Types of Reactions
Acid Blue 5 (hemicalcium) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid Blue 5 (hemicalcium) can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced leuco forms, and substituted analogs of Acid Blue 5 (hemicalcium) .
Aplicaciones Científicas De Investigación
Acid Blue 5 (hemicalcium) has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy to visualize cellular components.
Medicine: Utilized in diagnostic procedures and as a marker in medical imaging.
Industry: Applied in the manufacturing of cosmetics, cleaning products, and food coloring
Mecanismo De Acción
The mechanism of action of Acid Blue 5 (hemicalcium) involves its interaction with various molecular targets. In aqueous environments, the dye dissociates into its ionic components, which can interact with cellular structures and proteins. The dye’s sulfonic acid groups enable it to bind to specific sites, leading to its staining properties .
Comparación Con Compuestos Similares
Similar Compounds
- Patent Blue V sodium salt
- Brilliant Blue FCF
- Tartrazine
- Quinoline Yellow
- Brilliant Black BN
Uniqueness
Acid Blue 5 (hemicalcium) is unique due to its specific sulfonation pattern and the presence of calcium ions, which enhance its stability and staining properties. Compared to other similar dyes, it offers distinct advantages in terms of color intensity and binding affinity .
Propiedades
Fórmula molecular |
C74H70CaN4O14S4 |
|---|---|
Peso molecular |
1407.7 g/mol |
Nombre IUPAC |
calcium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/2C37H36N2O7S2.Ca/c2*1-3-38(25-27-11-7-5-8-12-27)31-19-15-29(16-20-31)37(33-23-34(40)36(48(44,45)46)24-35(33)47(41,42)43)30-17-21-32(22-18-30)39(4-2)26-28-13-9-6-10-14-28;/h2*5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46);/q;;+2/p-2 |
Clave InChI |
IKTWUFDSDVXCHN-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
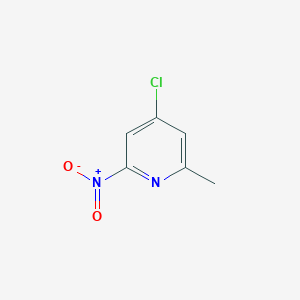
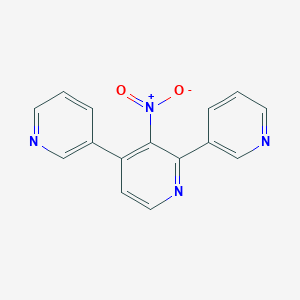
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
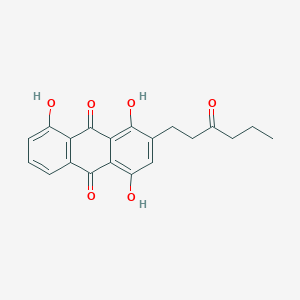

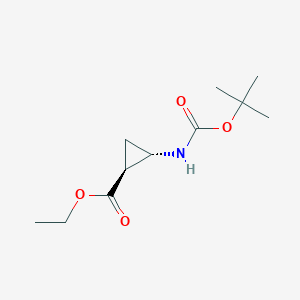
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
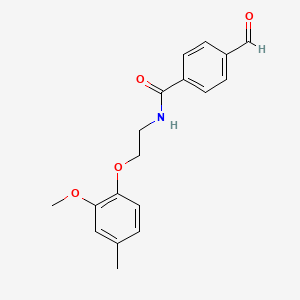
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
